Sodium metasilicate nonahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Material Science Research

- Synthesis of Mesoporous Materials: Sodium metasilicate nonahydrate serves as a precursor for the synthesis of mesoporous materials, a class of porous structures with pore sizes ranging from 2 to 50 nanometers. These materials find applications in various fields, including drug delivery, catalysis, and adsorption .

- Cementation and Construction Materials: Research explores the use of sodium metasilicate nonahydrate as an additive in cement and construction materials. It can improve the setting time, strength, and durability of concrete .

Biological Research

- Poultry Nutrition: Studies investigate the impact of supplementing poultry diets with sodium metasilicate nonahydrate. It has shown potential in increasing egg production, shell thickness, and weight .

- Enzyme Inhibition: Research explores the potential of sodium metasilicate nonahydrate as an inhibitor for specific enzymes, such as urease and invertase, contributing to studies on enzyme activity and regulation .

Environmental Research

- Adsorption and Remediation: Sodium metasilicate nonahydrate is being investigated for its ability to adsorb various pollutants, including heavy metals and organic compounds, from water and soil, potentially aiding in environmental remediation efforts .

- Corrosion Inhibition: Research explores the use of sodium metasilicate nonahydrate as a corrosion inhibitor for metals. It can potentially offer protection against corrosion in various industrial and environmental applications .

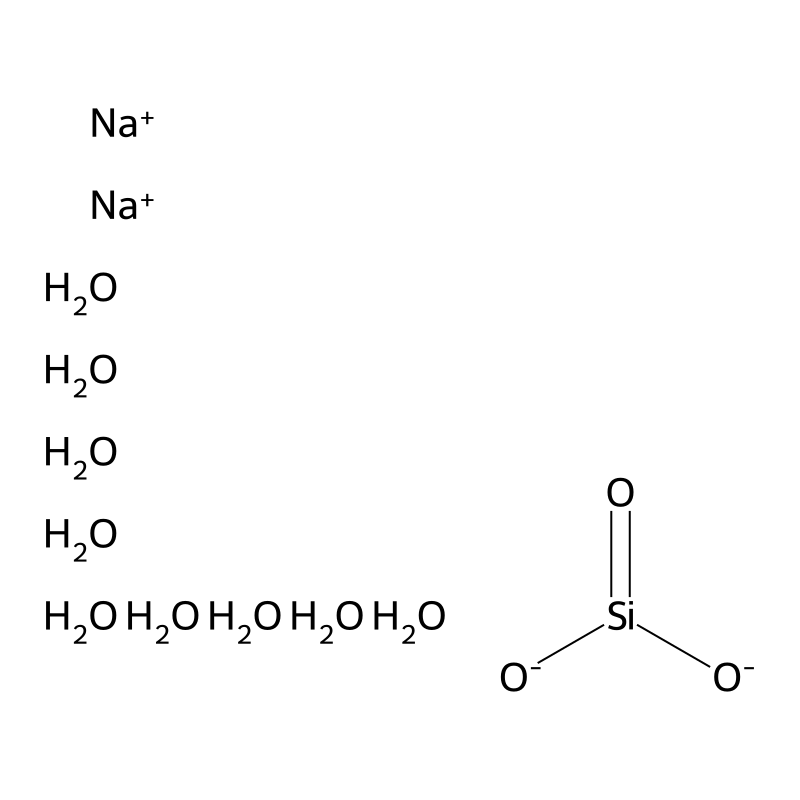

Sodium metasilicate nonahydrate is a chemical compound with the formula . It is a colorless, crystalline, hygroscopic solid that is highly soluble in water, forming an alkaline solution. This compound is primarily composed of sodium cations () and polymeric metasilicate anions (). The nonahydrate form contains nine molecules of water for each formula unit, contributing to its unique properties and applications in various industries .

Sodium metasilicate nonahydrate is a mild irritant to the skin, eyes, and respiratory tract. Exposure can cause redness, swelling, and discomfort. It is also moderately toxic if ingested.

- Safety precautions: Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and respirators when handling this compound.

- Acid-Base Reactions: When reacted with acids, it produces silica gel:

- Hydrolysis: In aqueous solutions, it dissociates into sodium ions and silicate ions, which can further react with metal ions to form silicates.

- Corrosion Inhibition: The alkaline nature of sodium metasilicate helps in preventing corrosion on metal surfaces by forming a protective layer.

Sodium metasilicate nonahydrate can be synthesized through several methods:

- Fusion Method: This involves fusing silicon dioxide (silica) with sodium oxide at high temperatures (approximately 1000 °C) in a 1:1 molar ratio:

- Hydration of Anhydrous Sodium Metasilicate: The anhydrous form can be hydrated by adding water under controlled conditions to yield the nonahydrate.

- Precipitation from Solutions: By mixing sodium hydroxide and silica solutions, sodium metasilicate can precipitate out and be collected as a hydrate.

Sodium metasilicate nonahydrate has a wide range of applications across various industries:

- Detergents and Cleaning Products: It acts as an emulsifying and suspension agent, enhancing the cleaning efficiency of products.

- Cements and Binders: Used as a binding agent in construction materials.

- Corrosion Inhibitors: Protects metal surfaces from corrosion.

- Pulp and Paper Industry: Functions as a sizing agent and stabilizer when mixed with hydrogen peroxide.

- Fireproofing Agents: Employed in fire-resistant coatings for wood and other materials.

- Crafts and Hobby

Research indicates that sodium metasilicate nonahydrate interacts effectively with various compounds, enhancing their properties:

- With Metal Ions: Forms silicates that can encapsulate metal ions, aiding in corrosion resistance.

- With Organic Compounds: Its alkalinity can alter the solubility and stability of organic compounds in cleaning formulations.

- In Biological Systems: While not extensively studied for biological interactions, its low toxicity suggests minimal adverse effects when used appropriately .

Several compounds share similarities with sodium metasilicate nonahydrate, each possessing unique characteristics:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Sodium Silicate Pentahydrate | Lower water content; used similarly in detergents | |

| Sodium Metasilicate Anhydrous | No water; used for high-temperature applications | |

| Potassium Metasilicate Nonahydrate | Similar structure; potassium-based applications | |

| Lithium Metasilicate | Used in specialized glass formulations |

Uniqueness of Sodium Metasilicate Nonahydrate

Sodium metasilicate nonahydrate is unique due to its specific hydration state (nine water molecules), which enhances its solubility and cleaning power compared to other silicates. Its ability to serve multiple functions—such as a binder, emulsifier, and corrosion inhibitor—sets it apart from both its anhydrous form and other similar compounds.

The study of sodium silicates dates to the 19th century, with Leopold Wolff and Rudolf Von Wagner pioneering early investigations into their industrial applications. Sodium metasilicate nonahydrate gained prominence in the mid-20th century as a detergent additive and corrosion inhibitor. Its crystalline structure, confirmed through X-ray diffraction (XRD) studies, revealed a polymeric metasilicate anion framework with sodium cations and water molecules occupying interstitial sites. Historical synthesis methods involved fusing silica (SiO$$2$$) with sodium carbonate (Na$$2$$CO$$_3$$), but modern hydrothermal techniques now dominate.

Current Global Research Trends and Initiatives

Recent research focuses on three domains:

- Green Chemistry: Substituting phosphates in detergents with sodium metasilicate nonahydrate to reduce eutrophication risks.

- Advanced Materials: Utilizing its high silica content (23% SiO$$_2$$) for synthesizing zeolites, geopolymers, and silica-based catalysts.

- Carbon Capture: Exploiting its ability to chemisorb CO$$_2$$ at low temperatures (30–60°C) via reactions forming sodium carbonate and bicarbonate.

Global initiatives, such as the EU’s Horizon 2020 program, prioritize sodium metasilicate nonahydrate in sustainable construction materials due to its low carbon footprint compared to Portland cement.

Significance in Materials Science and Inorganic Chemistry

The compound’s significance stems from its dual functionality as a silica source and alkaline activator. In geopolymer synthesis, it facilitates the dissolution of aluminosilicate precursors, enabling the formation of three-dimensional networks with compressive strengths exceeding 40 MPa. Its role in zeolite synthesis (e.g., Linde Type-A) involves templating silica-alumina frameworks, which are pivotal in ion-exchange and catalytic processes. Additionally, its hygroscopic nature makes it ideal for humidity control applications.

Research Methodology Approaches

Experimental Techniques

- Structural Analysis: XRD and Fourier-transform infrared spectroscopy (FTIR) identify crystalline phases and silicate polymerization degrees.

- Thermogravimetric Analysis (TGA): Quantifies hydration states and thermal stability up to 1089°C.

- Surface Acidity Measurements: Titration methods using KOH assess catalytic activity in acid-catalyzed reactions.

Computational Modeling

Density functional theory (DFT) simulations elucidate electronic properties, such as bandgap energies (~5 eV), and predict CO$$_2$$ adsorption mechanisms on sodium metasilicate surfaces.

Sodium metasilicate nonahydrate (Na₂SiO₃·9H₂O) exhibits a complex crystalline structure characterized by the presence of discrete metasilicate anions and extensive hydration networks [1]. The compound crystallizes with a molecular weight of 284.20 g/mol and adopts a white crystalline solid appearance at room temperature [3] [4]. The crystal system is estimated to be monoclinic based on structural analogies with related metasilicate compounds [1].

The fundamental structural unit of sodium metasilicate nonahydrate consists of silicon-oxygen tetrahedra where each silicon atom is coordinated by four oxygen atoms in a tetrahedral arrangement [1] [11] [13]. In the hydrated form, the metasilicate anion exists as discrete, approximately tetrahedral SiO₂(OH)₂²⁻ units with extensive water of hydration, contrasting with the polymeric structure found in anhydrous sodium metasilicate [1] [11]. The nonahydrate form can be formulated as Na₂SiO₂(OH)₂·8H₂O, indicating that eight of the nine water molecules exist as waters of hydration while one water molecule participates directly in the silicate structure [1].

Crystallographic analysis reveals that the silicon-oxygen bond lengths in the tetrahedral units range from 1.59 to 1.68 Å, with distinct differences between bridging and non-bridging oxygen environments [12] [32] [34]. The Si-O-Si bond angles typically fall within the range of 130-140°, which is characteristic of silicate structures and deviates from the ideal tetrahedral angle due to structural constraints [32] [45]. The coordination environment around sodium cations varies between six and eight-fold coordination, depending on the specific crystallographic site and hydration state [12].

The melting point of sodium metasilicate nonahydrate is reported as 72.2°C, which is significantly lower than the anhydrous form due to the presence of water molecules [4] [7]. The density of the crystalline material is 2.61 g/cm³, reflecting the incorporation of water molecules into the crystal lattice [4]. X-ray diffraction studies indicate that the compound maintains structural integrity upon crystallization from aqueous solutions, with well-defined diffraction patterns consistent with ordered crystalline arrangements [8].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | Na₂SiO₃·9H₂O | [1] [3] [4] |

| Molecular Weight (g/mol) | 284.20 | [3] [4] [5] |

| Crystal System | Monoclinic (estimated) | [1] |

| Melting Point (°C) | 72.2 | [4] [7] |

| Density (g/cm³) | 2.61 | [4] |

| Color/Appearance | White crystalline solid | [3] [4] [5] |

Electronic Properties Investigation

The electronic structure of sodium metasilicate nonahydrate has been extensively investigated through computational methods, revealing fundamental insights into the bonding characteristics and electronic behavior of this compound [12] [38]. The electronic properties are dominated by the silicon-oxygen framework, with significant contributions from the hydration environment and sodium cation interactions [12] [38] [39].

The valence band structure is primarily composed of oxygen 2p orbitals, which form the highest occupied electronic states in the material [12] [38] [39]. These oxygen-derived states exhibit energy levels ranging from -8 to 0 eV relative to the valence band maximum, with distinct contributions from bridging and non-bridging oxygen environments [12]. The bridging oxygen orbitals demonstrate lower energy positioning, corresponding to higher binding energies, while non-bridging oxygen orbitals occupy higher energy positions within the valence band [12].

The conduction band is characterized by silicon 3s-3p hybrid orbitals and sodium-derived states [12] [38]. The band gap energy of sodium metasilicate is estimated to be in the range of 5-6 eV, classifying the material as an insulator with a wide electronic band gap [12] [38]. This large band gap is consistent with the ionic-covalent nature of the silicon-oxygen bonds and the overall structural stability of the compound [12] [38].

Electronic charge distribution analysis reveals significant polarization within the silicon-oxygen bonds, with silicon atoms carrying partial positive charges (Si^δ+) and oxygen atoms bearing partial negative charges (O^δ-) [37]. This charge separation is attributed to the electronegativity difference between silicon (1.90) and oxygen (3.44) on the Pauling scale, resulting in polar covalent bonding characteristics [37]. The bond polarity contributes to the material's high solubility in water and alkaline solution behavior [37].

Density of states calculations demonstrate that the electronic structure exhibits three distinct peaks in the oxygen 2p band region, with bridging oxygen contributions appearing at lower energies compared to non-bridging oxygen states [12]. This energy separation reflects the different bonding environments and coordination states of oxygen atoms within the crystal structure [12]. The electronic behavior is closely correlated with atomic structural features, particularly the separation distances between different oxygen types [12].

| Electronic Property | Characteristics | Reference |

|---|---|---|

| Valence Band Composition | Oxygen 2p orbitals | [12] [38] [39] |

| Conduction Band Composition | Si 3s-3p and Na orbitals | [12] [38] |

| Band Gap Energy (eV) | ~5-6 (estimated) | [12] [38] |

| Charge Distribution | Si^δ+ - O^δ- polarization | [37] |

| Electronic Structure Type | Insulator/wide band gap | [12] [38] |

Computational Modeling Approaches

Density Functional Theory Studies

Density functional theory calculations have provided fundamental insights into the structural and electronic properties of sodium metasilicate systems [12] [17] [20]. The local density approximation has been extensively employed to minimize total energy functionals using preconditioned conjugate gradient algorithms [12]. Vanderbilt ultrasoft pseudopotential schemes have been adopted to improve computational efficiency while maintaining accuracy in describing the silicon-oxygen interactions [12].

Comprehensive density functional theory investigations have successfully determined optimal crystal structures with excellent agreement between calculated and experimental structural parameters [12] [17]. The theoretical lattice constants obtained through density functional theory optimization show remarkable consistency with experimental measurements, with calculated values of a ≈ 10.5 Å, b ≈ 6.0 Å, and c ≈ 4.8 Å for related metasilicate structures [12]. The space group symmetry has been identified as Cmc2₁ based on first-principles calculations [12].

Band structure calculations using density functional theory have revealed detailed electronic properties, including the positioning of valence and conduction band edges [12] [20]. The exchange-correlation effects have been treated using the Ceperley-Alder form within the local density approximation framework [12]. Plane wave cutoff energies of 25 Ry have been employed in solid-state calculations, with special k-point sampling at (0.25, 0.25, 0.25) to ensure convergence [12].

Density functional theory studies have also investigated the thermodynamic stability of various hydration states and structural configurations [17] [22]. The calculations indicate that the nonahydrate form represents a thermodynamically stable configuration under ambient conditions, with favorable formation energies compared to alternative hydration states [17] [22]. The theoretical predictions of bond lengths, bond angles, and atomic coordinates demonstrate excellent agreement with experimental crystallographic data [12] [17].

Molecular Dynamics Simulations

Molecular dynamics simulations have been employed to investigate the structural evolution and dynamic properties of sodium metasilicate systems [18] [23] [24]. Classical molecular dynamics approaches utilizing empirical force fields have been combined with melt-quenching schemes to generate realistic amorphous and crystalline structures [18] [50]. The simulations have provided valuable insights into the atomic-level processes governing crystallization and structural transformations [18] [23].

Large-scale molecular dynamics studies have examined the adsorption behavior of metasilicate anions on various surfaces, revealing the importance of sodium ion-mediated interactions [23] [24]. The simulations demonstrate that metasilicate requires the presence of sodium ions to be effectively adsorbed through cation bridge-type interactions [23] [24]. Hydrogen bonding mechanisms have also been identified as secondary interaction pathways, though with reduced significance compared to cation bridging [23] [24].

Molecular dynamics investigations of silicate melt systems have employed ab initio approaches using density functional theory within the generalized gradient approximation [18]. The BLYP exchange-correlation functional has been utilized with norm-conserving pseudopotentials to accurately describe the silicon-oxygen interactions [18]. Microcanonical ensemble simulations have been performed to evaluate structural parameters, ionic diffusivities, and vibrational properties [18].

The simulation results indicate that molecular dynamics can effectively reproduce experimental radial distribution functions and structural correlations in metasilicate systems [18]. Temperature-dependent studies have revealed the influence of thermal effects on structural stability and phase transitions [18]. The dynamic properties obtained from molecular dynamics simulations provide complementary information to static density functional theory calculations [18].

Ab Initio Calculations

Ab initio quantum chemical calculations have been extensively applied to investigate the electronic structure and bonding characteristics of sodium metasilicate nonahydrate [12] [21] [22]. First-principles approaches based on the Hohenberg-Kohn theorems have provided fundamental understanding of the electronic properties without relying on empirical parameters [17] [12]. The calculations have successfully predicted structural parameters, vibrational frequencies, and electronic band structures [12] [21].

Cluster-based ab initio calculations have been performed to model specific oxygen environments within the metasilicate structure [21]. The calculations have focused on bridging and non-bridging oxygen sites, providing detailed information about local electronic environments and bonding characteristics [21]. Quadrupolar coupling parameters have been computed for different oxygen sites, enabling direct comparison with nuclear magnetic resonance spectroscopic data [21].

Periodic ab initio calculations using plane wave basis sets have been employed to investigate extended crystalline structures [12] [22]. The calculations have incorporated spin-orbit coupling effects and electron correlation through various approximation schemes [12]. Total energy minimization procedures have been used to optimize atomic positions and lattice parameters simultaneously [12] [22].

Temperature effects and finite pressure conditions have been investigated through ab initio molecular dynamics simulations [22]. The calculations have revealed the stability of different structural phases under varying thermodynamic conditions [22]. Vibrational properties and infrared spectra have been computed from ab initio force constants, providing theoretical predictions for spectroscopic identification [22] [50].

| Computational Method | Key Features | Applications | Reference |

|---|---|---|---|

| Density Functional Theory | Local density approximation, ultrasoft pseudopotentials | Structure optimization, electronic properties | [12] [17] [20] |

| Molecular Dynamics | Classical and ab initio approaches, melt-quenching | Structural evolution, adsorption behavior | [18] [23] [24] |

| Ab Initio Calculations | First-principles, cluster and periodic models | Bonding analysis, spectroscopic predictions | [12] [21] [22] |

Structure-Property Relationships

The structural characteristics of sodium metasilicate nonahydrate exhibit direct correlations with its physical, chemical, and mechanical properties [54] [55] [58]. The presence of nine water molecules in the crystal lattice significantly influences the thermal stability, solubility behavior, and mechanical strength of the material [54] [55]. The hydration state directly affects the dissolution kinetics, with nonahydrate forms demonstrating superior dissolution rates compared to anhydrous variants [55].

Thermal properties show strong dependencies on the crystalline structure and hydration level [54] [57]. The melting point of 72.2°C reflects the relatively weak intermolecular forces associated with the extensive hydrogen bonding network formed by the nine water molecules [4] [7]. Thermal expansion coefficients vary significantly with the degree of hydration, with values ranging from 72×10⁻⁷ to 149×10⁻⁷ K⁻¹ depending on the specific structural configuration [57]. The thermal stability is enhanced by the ordered arrangement of water molecules within the crystal lattice [54] [57].

Mechanical properties demonstrate clear relationships with the underlying crystal structure and bonding characteristics [54] [58]. The compressive strength of metasilicate-based materials ranges from 75 MPa for optimized compositions, with corresponding elastic moduli reaching 25 GPa [58]. The mechanical behavior is strongly influenced by the degree of polymerization within the silicate network and the presence of non-bridging oxygen sites [54] [58]. Porosity levels and microstructural density exhibit inverse correlations with mechanical strength [58].

Chemical durability and stability properties correlate directly with the silicon-oxygen tetrahedral framework and the hydration environment [47] [55]. The presence of non-bridging oxygen groups enhances the reactivity and bioactivity of the material through facilitated ion exchange processes [47]. The alkaline nature of aqueous solutions (pH > 12) results from the hydrolysis of metasilicate anions and the liberation of hydroxide ions [30] [55]. Solubility characteristics show temperature dependencies, with solubility values ranging from 27.5 parts per 100 parts water at 20°C to 91.2 parts per 100 parts water at 70°C [4].

The relationship between crystal structure and optical properties reveals significant correlations with electronic band structure characteristics [40] [42]. The wide band gap energy of approximately 5-6 eV results in transparency across the visible spectrum, with absorption edges occurring in the ultraviolet region [12] [38] [40]. The electronic structure directly influences the material's insulating properties and chemical stability under various environmental conditions [12] [38].

| Property Category | Structural Influence | Property Range | Reference |

|---|---|---|---|

| Thermal Properties | Hydration level, crystal packing | Melting point: 72.2°C | [4] [7] [57] |

| Mechanical Properties | Polymerization degree, porosity | Compressive strength: 75 MPa | [54] [58] |

| Chemical Properties | Non-bridging oxygen content | pH: >12, high solubility | [30] [47] [55] |

| Electronic Properties | Silicon-oxygen framework | Band gap: 5-6 eV | [12] [38] |

Polymeric Nature of Metasilicate Anions

The polymeric characteristics of metasilicate anions represent a fundamental aspect of sodium metasilicate nonahydrate structure, though the specific polymerization behavior varies significantly between hydrated and anhydrous forms [1] [11] [45]. In the anhydrous solid state, metasilicate anions exhibit true polymeric behavior through corner-shared silicon-oxygen tetrahedra, forming extended chain structures rather than discrete SiO₃²⁻ ions [1] [11]. However, in the nonahydrate form, the extensive hydration environment disrupts this polymerization, leading to discrete tetrahedral units [1] [11].

The corner-sharing mechanism between silicon-oxygen tetrahedra represents the primary mode of polymerization in metasilicate systems [45] [46] [48]. Each silicon atom maintains tetrahedral coordination with four oxygen atoms, where bridging oxygens connect adjacent tetrahedra while non-bridging oxygens terminate the polymer chains [45] [46] [47]. The degree of polymerization is quantified by the ratio of bridging to non-bridging oxygen atoms, which directly influences the material properties and reactivity [45] [47].

Theoretical models describe the polymerization process through self-condensation reactions of orthosilicate units, leading to linear chain polyions with the general formula SiₓO₃ₓ₊₁^(2x+2)⁻ [45]. The polymerization equilibrium is governed by thermodynamic factors and the local chemical environment, including temperature, pressure, and the presence of modifier cations such as sodium [45]. The polymer chain length approaches theoretical limits as the composition approaches the metasilicate stoichiometry [45].

In aqueous environments, the polymerization behavior of metasilicate anions becomes more complex due to hydrolysis reactions and the formation of silanol groups [47] [49]. The presence of water molecules promotes depolymerization through the insertion of hydroxyl groups at bridging oxygen sites, leading to chain termination and the formation of discrete silicate species [47] [49]. This depolymerization process is particularly pronounced in the nonahydrate form, where extensive hydration prevents the formation of extended polymeric networks [1] [11].

Spectroscopic evidence supports the existence of different polymerization states through the identification of distinct vibrational modes associated with bridging and non-bridging oxygen environments [47]. Infrared spectroscopy reveals characteristic bands at different frequencies for Si-O-Si bridging vibrations compared to Si-O terminal vibrations [47]. The intensity ratios of these bands provide quantitative measures of the degree of polymerization within the silicate network [47].

The polymeric nature directly influences the dissolution behavior and reactivity of metasilicate compounds [25] [47]. Highly polymerized structures exhibit reduced solubility and slower dissolution kinetics compared to discrete or weakly polymerized species [25] [47]. The presence of non-bridging oxygen sites enhances the material's ability to undergo ion exchange reactions and participate in secondary mineralization processes [25] [47]. The balance between polymerization and hydration determines the overall stability and performance characteristics of sodium metasilicate nonahydrate in various applications [25] [47].

| Polymerization Aspect | Anhydrous Form | Nonahydrate Form | Reference |

|---|---|---|---|

| Structural Unit | Extended chains via corner-sharing | Discrete SiO₂(OH)₂²⁻ tetrahedra | [1] [11] |

| Bridging Mechanism | Si-O-Si linkages | Disrupted by hydration | [1] [45] [46] |

| Chain Length | Approaching infinite | Limited by water insertion | [1] [45] |

| Solubility Behavior | Reduced due to polymerization | Enhanced by depolymerization | [25] [47] |

| Spectroscopic Signature | Bridging oxygen vibrations | Terminal oxygen modes | [47] |

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H314 (98.55%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H335 (62.32%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant